TPSA Comparison with 2-Amino Analog
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate exhibits a TPSA of 46.61 Ų . In contrast, the closely related 2-amino analog, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8), possesses a significantly higher TPSA of 55.56 Ų [1]. This 8.95 Ų increase in polar surface area, stemming from the replacement of the 2-oxo group with a 2-amino group, is critical because elevated TPSA is directly correlated with reduced passive membrane permeability in PROTAC molecules, potentially hindering intracellular target engagement [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 46.61 Ų |
| Comparator Or Baseline | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8): 55.56 Ų |
| Quantified Difference | Δ 8.95 Ų lower TPSA for the target compound |
| Conditions | Calculated from Ertl P. et al. 2000 J. Med. Chem. method ; Reported PSA value [1] |
Why This Matters
Lower TPSA predicts superior passive membrane permeability, a key bottleneck in PROTAC development, thereby reducing the need for additional linker optimization and accelerating hit-to-lead progression.
- [1] ChemSrc. 1239319-94-8 Chemical Properties. View Source
- [2] Klein VG, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem. 2024;67(24):21850-21866. View Source
